molecular formula C8H16O2 B2411831 1-(Oxan-2-yl)propan-2-ol CAS No. 3578-82-3

1-(Oxan-2-yl)propan-2-ol

Cat. No.: B2411831
CAS No.: 3578-82-3
M. Wt: 144.214
InChI Key: QQFGIEKVRKWTCS-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)propan-2-ol is an organic compound characterized by a tetrahydropyran ring attached to a propanol group. This compound is notable for its presence in various natural products and its utility in synthetic organic chemistry.

Properties

IUPAC Name

1-(oxan-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(9)6-8-4-2-3-5-10-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFGIEKVRKWTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3578-82-3
Record name 1-(oxan-2-yl)propan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Tetrahydro-2H-pyran-2-yl)propan-2-ol can be synthesized through several methods. One common route involves the reaction of tetrahydropyran with propanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(Oxan-2-yl)propan-2-ol often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Oxan-2-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound’s antimicrobial activity may result from its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydro-2H-pyran-2-yl)propan-2-ol: Similar in structure but with different functional groups.

    Tetrahydropyran-2-yl derivatives: Various derivatives with modifications to the tetrahydropyran ring.

Uniqueness

1-(Tetrahydro-2H-pyran-2-yl)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in scientific research.

Biological Activity

1-(Oxan-2-yl)propan-2-ol, also known as 1-(tetrahydro-2H-pyran-2-yl)propan-2-ol, is an organic compound characterized by a tetrahydropyran ring attached to a propanol group. Its molecular formula is C₈H₁₄O₂, with a molecular weight of approximately 144.21 g/mol. This compound has garnered attention in various fields of chemistry and biology due to its unique structural features, which contribute to its diverse biological activities.

Chemical Structure and Properties

The structural uniqueness of this compound allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. The hydroxyl group in the molecule can engage in hydrogen bonding, influencing its interactions with biological molecules.

PropertyValue
Molecular FormulaC₈H₁₄O₂
Molecular Weight144.21 g/mol
StructureTetrahydropyran ring + propanol group

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, specific derivatives demonstrated activity against Fusarium solani and Fusarium oxysporum, with minimum inhibitory concentrations (MICs) reported at 4.00 and 2.00 μg/mL, respectively. This suggests potential applications in treating fungal infections.

2. Cytotoxic Effects

The compound has been reported to exhibit cytotoxic activities against various cancer cell lines. In vitro assays indicated that certain derivatives promoted the proliferation of lipopolysaccharide (LPS)-stimulated splenic lymphocytes at concentrations around 20 μM, indicating potential immunomodulatory effects.

3. Anti-inflammatory Properties

This compound has been implicated in anti-inflammatory activities by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in LPS-stimulated cells. This reduction in inflammatory markers highlights its potential therapeutic applications in inflammatory diseases.

4. DNA Damage Detection

The compound has been utilized to enhance the detection of single-strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis, showcasing its utility in biochemical research.

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound through various methodologies:

Study on Cytotoxicity

A study assessing the cytotoxic effects of related compounds demonstrated significant cytotoxicity against four different cancer cell lines. The results indicated that modifications to the tetrahydropyran structure could enhance or diminish these effects, suggesting a structure-activity relationship that warrants further investigation.

Anti-inflammatory Mechanism Investigation

In vitro experiments revealed that treatment with this compound resulted in a significant decrease in the levels of inflammatory cytokines. This effect was attributed to the inhibition of key enzymes involved in the inflammatory response, suggesting potential for development into anti-inflammatory therapeutics.

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